Cinoxate

PPARγ Obesogen Metabolic Disruption

Cinoxate (2-ethoxyethyl p-methoxycinnamate, CAS 104-28-9) is an organic UVB filter in the cinnamate ester class, formed from methoxycinnamic acid and 2-ethoxyethanol. It is a slightly yellow viscous liquid, insoluble in water but miscible with alcohols, esters, and vegetable oils, and was approved as a UV filter in the USA by the FDA in 1961.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Cat. No. B8781468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinoxate
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3
InChIKeyCMDKPGRTAQVGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinoxate: Chemical Properties and Procurement Fundamentals for the UV Filter 2-Ethoxyethyl p-Methoxycinnamate


Cinoxate (2-ethoxyethyl p-methoxycinnamate, CAS 104-28-9) is an organic UVB filter in the cinnamate ester class, formed from methoxycinnamic acid and 2-ethoxyethanol. It is a slightly yellow viscous liquid, insoluble in water but miscible with alcohols, esters, and vegetable oils, and was approved as a UV filter in the USA by the FDA in 1961 [1]. Its molecular formula is C14H18O4 with a molar mass of 250.29 g/mol and a melting point of −25 °C [2]. Historically used in sunscreens, its application has declined in favor of newer-generation filters with broader spectrum protection and better stability profiles [3].

Why Cinnamate UV Filters Cannot Be Simply Interchanged: The Cinoxate Differentiation Case


Despite belonging to the cinnamate class, Cinoxate exhibits physicochemical and biological properties that prevent direct substitution with other UVB filters like Octinoxate. Key differentiators include a markedly lower log KOW (2.65 vs. 6.1 for Octinoxate) and significantly higher water solubility (127.4 mg/L vs. 0.051 mg/L), which alter formulation compatibility and skin penetration profiles [1]. Moreover, Cinoxate has been identified as a potent PPARγ agonist (Ki = 18.0 μM) with potential obesogenic activity, a property not shared by other common UV filters [2]. Its regulatory concentration limit (3% in the US) also differs from other actives such as Octinoxate (7.5%) and Padimate O (8%), impacting formulation strategy [3]. These quantitative distinctions necessitate rigorous, evidence-based selection for specific research and industrial applications.

Cinoxate Quantitative Evidence: Comparative Data for Scientific Selection


Unique PPARγ Agonist Activity: A Class-Leading Differentiator for Cinoxate in Metabolic Research

Cinoxate has been identified as a potent peroxisome proliferator-activated receptor γ (PPARγ) full agonist, with a binding affinity Ki value of 18.0 μM [1]. This property is unique among FDA-approved UV filters and positions Cinoxate as a chemical probe for studying obesogenic mechanisms and metabolic disruption. Other common UV filters such as Octinoxate, Avobenzone, and Oxybenzone have not been reported to exhibit PPARγ agonism in peer-reviewed literature, making Cinoxate a distinct tool for this specific research niche.

PPARγ Obesogen Metabolic Disruption Nuclear Receptor

Physicochemical Differentiation: Log KOW and Water Solubility for Formulation Design

Cinoxate exhibits a significantly lower log KOW (2.65) and substantially higher water solubility (127.4 mg/L) compared to Octinoxate (log KOW = 6.1; solubility = 0.051 mg/L), as well as Avobenzone (log KOW = 6.1; solubility = 0.027 mg/L) and Padimate O (log KOW = 6.2; solubility = 0.11 mg/L) [1]. These differences indicate that Cinoxate is considerably less lipophilic and more water-soluble than its cinnamate and non-cinnamate UVB filter counterparts.

Formulation Science Physicochemical Properties Solubility Lipophilicity

Regulatory Concentration Limits: A Constraint that Differentiates Formulation Strategy

In the United States, the FDA permits Cinoxate at a maximum concentration of 3% in sunscreen products, while Octinoxate is permitted up to 7.5%, Padimate O up to 8%, and Oxybenzone up to 6% [1]. This lower ceiling directly impacts achievable SPF contributions and necessitates distinct formulation strategies when using Cinoxate as a primary UVB filter.

Regulatory Compliance FDA Formulation Concentration Limit

Genotoxicity and DNA Repair Inhibition: A Safety Distinction Among UV Filters

Cinoxate has been shown to enhance UV-induced mutagenesis in E. coli B/r at non-lethal toxic doses, an effect attributed to inhibition of the DNA excision repair system [1]. Specifically, cinoxate enhanced UV (254 nm)-induced mutation in WP2 strains, and this effect was not observed in WP2s uvrA, a DNA excision repair-deficient strain. This adverse genotoxic profile distinguishes Cinoxate from other cinnamates such as Octinoxate, for which such specific DNA repair inhibition data are not reported.

Genotoxicity DNA Repair Mutagenesis Safety Assessment

Optimal Use Cases for Cinoxate: Research and Industrial Application Scenarios


Metabolic Disruption and Obesogen Research

Cinoxate serves as a defined chemical probe for investigating PPARγ-mediated metabolic disruption and obesogenic mechanisms. Its Ki value of 18.0 μM allows for dose-response studies in adipocyte differentiation assays and nuclear receptor transactivation experiments. This application is supported by the 2024 study identifying Cinoxate as a potent PPARγ full agonist, making it a tool compound for environmental health and toxicology researchers [1].

Comparative Formulation Studies for UVB Filter Physicochemical Profiling

Due to its unique combination of moderate lipophilicity (log KOW = 2.65) and higher water solubility (127.4 mg/L) relative to other UVB filters, Cinoxate is an ideal candidate for formulation studies examining the impact of physicochemical properties on skin permeation, release kinetics, and emulsion stability. Researchers can use Cinoxate as a comparator to Octinoxate (log KOW = 6.1) to systematically evaluate the role of lipophilicity in sunscreen efficacy and safety [2].

Regulatory Benchmarking and Compliance Testing

Cinoxate's 3% FDA concentration limit provides a well-defined benchmark for analytical method development and validation in sunscreen product testing. Laboratories can leverage this known regulatory constraint to calibrate HPLC or LC-MS methods for quantifying Cinoxate in complex matrices, ensuring compliance with 21 CFR 352.10 standards [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinoxate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.